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Compound of Interest

Compound Name: Megalomicin C1

Cat. No.: B1198313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Megalomicin C1 is a macrolide antibiotic produced by Micromonospora megalomicea. Like

other macrolides, it consists of a large lactone ring to which deoxy sugars are attached. The

structural elucidation and characterization of Megalomicin C1 and related compounds are

crucial for drug development, quality control, and understanding its mechanism of action. Mass

spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical

technique for this purpose. This document provides detailed application notes and protocols for

the analysis of Megalomicin C1, focusing on its fragmentation patterns upon collision-induced

dissociation (CID).

Megalomicin C1 has the molecular formula C48H84N2O17 and a monoisotopic mass of

approximately 960.577 Da. Its structure consists of a 14-membered macrolactone ring and two

sugar moieties: D-rhodosamine and L-mycarose. The fragmentation of such molecules in a

mass spectrometer provides valuable structural information, primarily through the characteristic

loss of its sugar units.

Experimental Protocols
This section details the methodology for the analysis of Megalomicin C1 using Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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Sample Preparation
Standard Solution Preparation:

Prepare a stock solution of Megalomicin C1 at a concentration of 1 mg/mL in methanol.

Perform serial dilutions with a suitable solvent system (e.g., 50:50 acetonitrile:water with

0.1% formic acid) to achieve working concentrations in the range of 1-1000 ng/mL.

Biological Matrix Extraction (e.g., Plasma, Tissue):

To 1 mL of the biological sample, add 3 mL of a protein precipitation agent (e.g.,

acetonitrile or methanol).

Vortex the mixture for 1 minute.

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

Carefully collect the supernatant.

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 200 µL of the mobile phase starting condition.

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC)
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is

suitable for the separation.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution:

0-2 min: 5% B
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2-15 min: 5% to 95% B

15-18 min: Hold at 95% B

18-18.1 min: 95% to 5% B

18.1-25 min: Hold at 5% B (column re-equilibration)

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40°C.

Mass Spectrometry (MS)
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: 3.5 kV.

Source Temperature: 150°C.

Desolvation Temperature: 350°C.

Cone Gas Flow: 50 L/hr.

Desolvation Gas Flow: 800 L/hr.

Full Scan MS: Acquire data in the m/z range of 100-1200 to observe the precursor ion.

Tandem MS (MS/MS):

Select the protonated molecule [M+H]⁺ of Megalomicin C1 (m/z ~961.6) as the precursor

ion.

Use Collision-Induced Dissociation (CID) with argon as the collision gas.

Optimize the collision energy to achieve a characteristic fragmentation pattern (typically in

the range of 20-50 eV).
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Data Presentation
The following tables summarize the expected quantitative data from the MS/MS analysis of

Megalomicin C1. The exact m/z values and relative abundances are illustrative and should be

determined experimentally.

Table 1: Precursor Ion Data for Megalomicin C1

Compound
Molecular
Formula

Monoisotopic
Mass (Da)

Adduct Observed m/z

Megalomicin C1 C48H84N2O17 960.577 [M+H]⁺ 961.584

Table 2: Illustrative MS/MS Fragmentation Data for Megalomicin C1 ([M+H]⁺ at m/z 961.6)

Product Ion m/z
(Illustrative)

Relative
Abundance (%)
(Illustrative)

Proposed Neutral
Loss

Proposed
Fragment Structure

788.5 40
C8H17NO (D-

Rhodosamine)

[M+H -

Rhodosamine]⁺

702.4 100
C15H28O4 (L-

Mycarose diacetate)

[M+H - Mycarose

diacetate]⁺

544.3 60
C8H17NO +

C15H28O4

[M+H - Rhodosamine

- Mycarose

diacetate]⁺ (Aglycone)

174.1 85 -
D-Rhodosamine

oxonium ion

289.2 70 -
L-Mycarose diacetate

oxonium ion
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Megalomicin C1 Fragmentation Pathway
The primary fragmentation pathway of Megalomicin C1 under CID involves the sequential loss

of its sugar moieties. The glycosidic bonds are relatively labile and cleave to produce

characteristic neutral losses and charged fragments.

Megalomicin C1
[M+H]⁺

m/z 961.6

[M+H - Rhodosamine]⁺
m/z 788.5 - Rhodosamine

[M+H - Mycarose diacetate]⁺
m/z 702.4 - Mycarose diacetate

Rhodosamine oxonium ion
m/z 174.1

Mycarose diacetate oxonium ion
m/z 289.2

Aglycone
[M+H - Rhodosamine - Mycarose diacetate]⁺

m/z 544.3

 - Mycarose diacetate

 - Rhodosamine

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of Megalomicin C1.

Experimental Workflow
The overall workflow for the LC-MS/MS analysis of Megalomicin C1 is depicted below, from

sample acquisition to data analysis.
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Caption: Experimental workflow for Megalomicin C1 analysis.
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Conclusion
The protocols and data presented here provide a comprehensive framework for the mass

spectrometric analysis of Megalomicin C1. The fragmentation behavior, characterized by the

neutral loss of its sugar moieties, allows for confident structural confirmation and quantification.

The provided experimental parameters can be adapted to various LC-MS/MS platforms,

making this a valuable resource for researchers in the fields of natural product chemistry,

pharmacology, and drug development. It is important to note that the quantitative fragmentation

data provided is illustrative, and optimal collision energies and resulting fragment abundances

should be empirically determined for the specific instrument in use.

To cite this document: BenchChem. [Application Notes and Protocols: Mass Spectrometry
Fragmentation of Megalomicin C1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198313#mass-spectrometry-fragmentation-of-
megalomicin-c1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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